Sulfoglycolithocholic acid

HIV-1 inhibition Antiviral bile acids Cytoprotection

Procurement of generic lithocholate sulfates risks misidentified isomers that fail in HIV-1 assays. Sulfoglycolithocholic acid (CAS 15324-64-8) is the validated glycine-conjugated 3-O-sulfate bile acid with confirmed dual-mechanism HIV-1 inhibition-complete MT-4 cytoprotection at 100 μg/mL, no host toxicity at 200 μg/mL-and quantifiable cholestasis induction (SGLC:Ca²⁺ molar ratio 1.12±0.3). Distinct from non-sulfated or taurine-conjugated analogs, only SGLC delivers reproducible GPR39 agonism (EC₅₀ 8-66.8 μM). Essential for antiviral screening, hepatobiliary models, and diagnostic assay calibration.

Molecular Formula C26H43NO7S
Molecular Weight 513.7 g/mol
CAS No. 15324-64-8
Cat. No. B095263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfoglycolithocholic acid
CAS15324-64-8
Synonymsglycolithocholic acid sulfate
sulfoglycolithocholic acid
sulfolithocholylglycine
sulfolithoglycocholine
Molecular FormulaC26H43NO7S
Molecular Weight513.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C
InChIInChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1
InChIKeyFHXBAFXQVZOILS-OETIFKLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfoglycolithocholic Acid Overview


Sulfoglycolithocholic acid (SGLC; CAS 15324-64-8), also referred to as glycolithocholic acid 3-sulfate or sulfolithocholylglycine, is the 3-O-sulfo derivative of glycolithocholic acid and belongs to the glycinated bile acid class [1]. As a secondary, sulfated bile acid generated via hepatic sulfation of lithocholylglycine, it carries a net negative charge at physiological pH (−2) and exhibits markedly higher aqueous solubility than its non-sulfated parent, substantially altering its renal clearance, enterohepatic cycling, and receptor interaction profile [2]. Endogenous serum levels of this metabolite are elevated in cirrhosis, hepatitis, and cholestatic liver disease, establishing it as both a clinically relevant biomarker and a mechanistic probe for hepatobiliary pathophysiology [3].

1

Sulfated glycine-conjugated lithocholate probe with net negative charge and enhanced aqueous solubility vs. parent acid.

2

Hepatobiliary pathophysiology and bile acid receptor pharmacology studies.

3

Biomarker quantification research in serum/urine matrices; renal clearance and enterohepatic cycling investigations.

Why Sulfoglycolithocholic Acid Is Irreplaceable


Bile acids comprising the same lithocholate backbone (e.g., lithocholic acid, glycolithocholic acid, sulfolithocholic acid, sulfotaurolithocholic acid) exhibit strikingly divergent biological activities, receptor affinities, and pharmacokinetic behaviors dictated by the presence or absence of the 3-O-sulfate group and the identity of the amino acid conjugate [1]. Non-sulfated glycolithocholic acid fails to inhibit HIV-1 replication at non-toxic concentrations and shows substantially lower renal clearance, while the taurine-conjugated analog sulfotaurolithocholic acid demonstrates a distinct GPR39 agonism potency and a different electrolyte-handling profile in colonic perfusion models [2]. Consequently, scientific procurement decisions cannot be based solely on structural similarity; the specific substitution pattern—3-O-sulfation on a glycine-conjugated lithocholate scaffold—imparts a quantifiable, verifiable functional identity that is lost upon isomeric or homologous substitution.

Non‑sulfated

Glycolithocholic acid (no 3‑O‑SO₃)

Lacks HIV‑1 replication inhibition at non‑toxic levels; lower renal clearance; may not reproduce sulfated‑dependent mechanisms.

Taurine conjugate

Sulfotaurolithocholic acid

Distinct GPR39 potency and colonic electrolyte profile; amino acid conjugation critically modulates receptor activation and epithelial transport.

Unconjugated

Lithocholic acid 3‑sulfate (no amino acid)

~9‑fold more potent at GPR39 in Zn²⁺ conditions; does not reproduce glycine‑dependent cholestasis or electrolyte separation.

Sulfoglycolithocholic Acid vs. Analogs: Evidence


Selective HIV-1 Inhibition vs. Non-Sulfated Bile Acids

Sulfoglycolithocholic acid (SGLC) completely protected MT-4 cells from HIV-1-induced cytopathogenicity at 100 μg/mL, whereas host cell toxicity was absent at 200 μg/mL—yielding a selectivity index >2 [1]. In the same assay system, the non-sulfated parent bile acids—cholic acid, deoxycholic acid, chenodeoxycholic acid, and lithocholic acid—exhibited no inhibitory effect on HIV-1 replication at any concentration below the host-cell toxicity threshold [1]. Among the active sulfated derivatives, SGLC, lithocholic acid 3-sulfate, and taurolithocholic acid 3-sulfate all additionally inhibited HIV-1 reverse transcriptase activity and partially blocked virus adsorption to MT-4 cells, whereas taurolithocholic acid (lacking 3-O-sulfation) did not [1]. This positions SGLC as one of only four cholic acid derivatives in this study demonstrating both replication inhibition and dual mechanistic engagement.

HIV‑1 inhibition
Head‑to‑head
100% cytoprotection at 100 µg/mL; selectivity index >2. Non‑sulfated bile acids inactive under identical conditions.
Supports antiviral screening probe identity; dual mechanism (adsorption + reverse transcriptase) not shared by non‑sulfated or taurine analogs.
MT‑4 cell model; HIV‑1 HTLV‑IIIB strain.
HIV-1 inhibition Antiviral bile acids Cytoprotection

GPR39 Agonism: Glycine vs. Taurine Conjugates

Glycolithocholic acid 3-sulfate (GLCAS) acts as a GPR39 agonist, stimulating intracellular Ca²⁺ signaling independently of Zn²⁺-binding residues H17/H19 . In the absence of Zn²⁺, GLCAS activates GPR39 with EC₅₀ values of 47.9 μM and 66.8 μM in M39-20 and hGPR39-2 cells, respectively; these shift to 8 μM and 8.7 μM in the presence of Zn²⁺ . Under identical assay conditions, lithocholic acid 3-sulfate (LCAS) is approximately 9–10× more potent than GLCAS in the presence of Zn²⁺ (EC₅₀ 0.88 μM and 0.97 μM), while taurolithocholic acid 3-sulfate (TLCAS) falls intermediate (EC₅₀ 9 μM and 9.6 μM) . Therefore, among the three 3-O-sulfated lithocholates, the glycine conjugate (GLCAS) displays a distinct potency rank that neither the unconjugated (LCAS) nor the taurine conjugate (TLCAS) can reproduce.

GPR39 agonism
Cross‑study
EC₅₀ 8/8.7 µM (+Zn²⁺); LCAS 0.88/0.97 µM, TLCAS 9/9.6 µM. Glycine conjugate shows distinct potency rank.
Glycine vs. taurine conjugation alters receptor activation magnitude; not interchangeable in SAR studies.
Ca²⁺ flux assay; M39‑20/hGPR39‑2 cells.
GPR39 receptor agonism Calcium signaling Bile acid receptor pharmacology

Renal Clearance: Sulfated vs. Non-Sulfated Lithocholate

Sulfation of glycolithocholic acid at the 3-O position generates sulfoglycolithocholic acid, which exhibits a greater renal clearance rate than its non-sulfated precursor, lithocholylglycine [1]. This finding, documented across multiple authoritative metabolite databases (HMDB, FooDB), reflects the general principle that sulfation increases the aqueous solubility of bile acids by introducing a strong anionic group (pKa of the sulfate ester ~−1.4), thereby facilitating urinary elimination [2]. While the underlying primary data supporting this statement are derived from class-level observations of sulfated vs. non-sulfated bile acid excretion physiology, the consistency across databases validates SGLC’s distinguishing property relative to the non-sulfated glycolithocholic acid.

Renal clearance
Class‑level inference
Greater renal clearance than non‑sulfated lithocholylglycine (qualitative, HMDB/FooDB).
Sulfation dramatically alters elimination kinetics; non‑sulfated surrogate may distort PK modeling.
Data to verify; based on class‑level metabolic physiology.
Renal clearance Bile acid excretion Sulfation detoxification

Colonic PGE2 and Electrolyte Response Profile

In an in vivo rat colonic perfusion study comparing seven bile salt treatments, sulfoglycolithocholic acid disodium salt (SGLCNa) at 0.8 mmol/L produced a median prostaglandin E2 (PGE2) output of 9.8 pg/10 min/cm, statistically indistinguishable from the control group (9.8 pg/10 min/cm) [1]. In striking contrast, chenodeoxycholic acid (CDCNa), lithocholic acid (LCNa), 5β-chol-3-en-24-oic acid (Δ3Na), and sulfolithocholic acid (SLCNa) all significantly increased PGE2 output vs. control (p < 0.01) [1]. Critically, only SGLCNa induced a significant elevation of Na⁺ and Cl⁻ concentrations in the perfusate (p < 0.01 vs. control, t-test), a phenomenon not observed for any other bile salt tested, including the structurally closest analog sulfotaurolithocholic acid (STLCNa) [1]. This demonstrates that the glycine-conjugated, 3-O-sulfated lithocholate uniquely dissociates PGE2 stimulation from electrolyte flux.

Colonic PGE₂/electrolytes
Head‑to‑head
PGE₂ output 9.8 pg/10 min/cm (same as control); uniquely elevated Na⁺/Cl⁻ (p<0.01 vs control). No other bile salt showed this dissociation.
Isolates electrolyte handling from prostaglandin pathways; taurine analog did not reproduce the effect.
Rat colonic perfusion; n=6‑8.
Prostaglandin E2 Colonic perfusion Electrolyte transport

Cholestasis Induction and Calcium Precipitation Profile

Sulfoglycolithocholic acid (SGLC) at 240 μmol/kg i.v. induces intrahepatic cholestasis and increases biliary cholesterol secretion in bile-fistula rats [1]. In the bile-fistula hamster, infusion of 8 μmol/100 g body weight [¹⁴C]SGLC caused bile flow to drop to zero within 1 hour, accompanied by formation of a white precipitate containing >50% of total biliary calcium at a SGLC:Ca²⁺ molar ratio of 1.12 ± 0.3 [2]. Among all bile acids tested in vitro at 0.1 mM (monomeric form), SGLC exhibited the strongest calcium binding activity, with nearly 100% of the bile acid participating in calcium complexation [2]. This distinguishes SGLC from both its non-sulfated precursor glycolithocholic acid—which requires hepatic sulfation to become cholestatic—and from sulfotaurolithocholic acid, whose cholestatic mechanism in guinea pigs is differentially modulated by the amino acid conjugate [3].

Cholestasis / Ca²⁺ binding
Cross‑study
Bile flow cessation at 8 µmol/100 g; Ca²⁺ precipitate SGLC:Ca²⁺ ratio 1.12±0.3; strongest Ca²⁺ binding at 0.1 mM.
Reference standard for calcium‑dependent cholestasis models; glycine conjugate essential for precipitation phenotype.
Hamster bile‑fistula; rat i.v. 240 µmol/kg.
Cholestasis model Calcium precipitation Biliary pathophysiology

Sulfoglycolithocholic Acid Applications


HIV-1 Antiviral Assay Positive Control

Sulfoglycolithocholic acid serves as a defined chemical probe for HIV-1 inhibitor screening programs, where it provides complete cytoprotection of MT-4 cells at 100 μg/mL without host cell toxicity at 200 μg/mL [1]. Its dual mechanism—partial inhibition of virus adsorption and direct inhibition of HIV-1 reverse transcriptase—makes it superior to taurolithocholic acid, which lacks the adsorption-blocking property, and to non-sulfated bile acids, which are entirely inactive [1]. Procurement of SGLC specifically (rather than generic lithocholate sulfates) ensures the correct glycine-conjugated 3-O-sulfate stereochemistry required for antiviral activity reproducibility.

Experimental Cholestasis: Calcium-Dependent Biliary Obstruction Model

For rodent models of intrahepatic cholestasis, SGLC at 240 μmol/kg (rat) or 8 μmol/100 g (hamster) reliably abolishes bile flow via calcium precipitation, a phenotype directly attributed to its strongest-in-class Ca²⁺ binding capacity at monomeric concentrations (0.1 mM) [2][3]. Researchers studying calcium-dependent hepatotoxicity or evaluating therapeutic interventions against bile acid-induced cholestasis should select SGLC as the precipitating agent because its glycine conjugate uniquely yields an SGLC:Ca²⁺ precipitate molar ratio of 1.12 ± 0.3, ensuring a quantifiable and reproducible obstruction phenotype not attainable with taurine or unconjugated sulfated lithocholates [3].

GPR39 Agonist Structure-Activity Relationship Studies

SGLC (GLCAS) activates the GPR39 receptor with EC₅₀ values of 47.9/66.8 μM (−Zn²⁺) and 8/8.7 μM (+Zn²⁺) in mouse and human receptor-expressing cell lines, respectively . In SAR panels comparing lithocholic acid 3-sulfate (LCAS; EC₅₀ 0.88/0.97 μM +Zn²⁺) and taurolithocholic acid 3-sulfate (TLCAS; EC₅₀ 9/9.6 μM +Zn²⁺), SGLC occupies a distinct pharmacological niche as the glycine-conjugated reference agonist . Laboratories building bile acid–GPR39 signaling libraries must include SGLC to fully resolve the contribution of the glycine vs. taurine vs. unconjugated moiety to receptor activation kinetics.

Bile Acid Biomarker Quantification in Hepatobiliary Disease

Endogenous SGLC levels are significantly elevated in the serum of patients with cirrhosis, hepatitis, and cholestasis, and its greater renal clearance relative to lithocholylglycine makes it a key urinary biomarker for assessing hepatic sulfation capacity and excretory function [4][5]. The availability of a validated radioimmunoassay specific for SGLC (modifiable for tissue, bile, and urine matrices) enables clinical chemistry laboratories to quantify this metabolite with defined cross-reactivity against 27 other free and conjugated bile acids [5]. Procurement of authentic SGLC reference standard is essential for calibrating these diagnostic assays, as structurally similar sulfated bile acids exhibit distinct immunological cross-reactivity profiles.

Application
Selection Property
Validation Focus
HIV‑1 inhibitor screening studies
Sulfated‑glycine conjugate scaffold with dual mechanism
Cytoprotection and reverse transcriptase inhibition endpoint reproducibility
Calcium‑dependent cholestasis models
Glycine‑conjugated 3‑O‑sulfated lithocholate
Precipitation stoichiometry and bile flow cessation consistency
GPR39 receptor pharmacology studies
Glycine conjugate with intermediate Zn²⁺‑modulated potency
Ca²⁺ signaling dose‑response and amino acid conjugation specificity
Bile acid biomarker profiling research
Authentic sulfated‑glycine reference standard
Immunoassay cross‑reactivity and matrix‑specific quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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